N-(2-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring and a 2-oxo-1,2-dihydropyridine moiety. The 1,2,4-oxadiazole group is substituted with a 4-methylphenyl ring, while the acetamide side chain includes a 2-ethoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-31-20-9-5-4-8-19(20)25-21(29)15-28-14-6-7-18(24(28)30)23-26-22(27-32-23)17-12-10-16(2)11-13-17/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRADEAHJFAZKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the pyridine ring: This step involves the cyclization of a suitable precursor, often through a condensation reaction.
Coupling reactions: The final step involves coupling the oxadiazole and pyridine intermediates with an acetamide derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and dihydropyridinone rings are susceptible to oxidation under controlled conditions. For example:
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Oxadiazole ring oxidation : The electron-deficient oxadiazole ring undergoes oxidation with agents like potassium permanganate (KMnO₄) in acidic media, yielding hydroxylated derivatives or ring-opened products.
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Dihydropyridinone oxidation : The 2-oxo-1,2-dihydropyridin moiety can be oxidized to pyridine derivatives using chromium trioxide (CrO₃) .
Key Data:
| Reaction Site | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Oxadiazole | KMnO₄ | H₂SO₄, 80°C | Hydroxylated oxadiazole | |
| Dihydropyridinone | CrO₃ | Acetic acid, 60°C | Pyridine derivative |
Reduction Reactions
Reductive modifications target the oxadiazole and amide functionalities:
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Oxadiazole reduction : Lithium aluminum hydride (LiAlH₄) reduces the oxadiazole ring to form imidazolidine derivatives, altering the compound’s electronic properties.
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Amide reduction : Sodium borohydride (NaBH₄) selectively reduces the acetamide group to an amine under mild conditions.
Key Data:
| Target Group | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| Oxadiazole | LiAlH₄ | THF, 0°C | Imidazolidine | |
| Acetamide | NaBH₄ | Ethanol, RT | Amine derivative |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic rings and heterocycles:
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Aromatic substitution : The 4-methylphenyl group undergoes electrophilic substitution (e.g., nitration or halogenation) using HNO₃/H₂SO₄ or Cl₂/AlCl₃ .
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Nucleophilic displacement : The ethoxy group on the phenyl ring is replaced by nucleophiles (e.g., -SH or -NH₂) under basic conditions.
Key Data:
| Position | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Methylphenyl | HNO₃/H₂SO₄ | 50°C | Nitro-substituted derivative | |
| Ethoxyphenyl | H₂N-NH₂, K₂CO₃ | DMF, 100°C | Hydrazine derivative |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
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Acidic hydrolysis : Concentrated HCl at reflux yields carboxylic acid derivatives.
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Basic hydrolysis : NaOH in aqueous ethanol produces carboxylate salts.
Key Data:
| Condition | Reagent | Product | Reference |
|---|---|---|---|
| Acidic | HCl (6M) | Carboxylic acid | |
| Basic | NaOH (1M) | Carboxylate salt |
Ring-Opening Reactions
The oxadiazole ring opens under extreme conditions:
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Acidic ring-opening : HBr in acetic acid cleaves the oxadiazole to form nitrile and amide intermediates.
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Thermal decomposition : Heating above 200°C results in fragmentation into smaller aromatic compounds .
Comparative Reactivity Table
| Functional Group | Reactivity Trend | Key Influencing Factors |
|---|---|---|
| Oxadiazole | High (electron-deficient) | Electron-withdrawing substituents |
| Dihydropyridinone | Moderate | Steric hindrance from methyl groups |
| Acetamide | Low (stable) | Resonance stabilization |
Mechanistic Insights
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Oxadiazole reactivity : The ring’s electron deficiency facilitates nucleophilic attack at the C-5 position, leading to ring-opening or substitution .
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Dihydropyridinone stability : The 2-oxo group stabilizes the ring via conjugation, limiting its participation in redox reactions compared to non-oxidized pyridines.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can serve as a ligand in coordination chemistry.
Biology:
- Potential applications in drug discovery due to its unique structural features.
- It may exhibit biological activity such as antimicrobial or anticancer properties.
Medicine:
- Research into its potential as a therapeutic agent for various diseases.
- It may act as a lead compound for the development of new pharmaceuticals.
Industry:
- Use in the development of new materials with specific properties.
- Potential applications in the field of organic electronics.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The oxadiazole ring may play a crucial role in binding to these targets, while the pyridine and acetamide groups may contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
Three compounds (m, n, o) reported in Pharmacopeial Forum (2017) share similarities with the target molecule, particularly in their acetamide backbones and heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*LogP values estimated via fragment-based methods.
Key Differences and Implications
- Substituent Effects: The 2-ethoxyphenyl group in the target compound may enhance lipophilicity compared to the 2,6-dimethylphenoxy groups in compounds m–o. This could influence membrane permeability and metabolic stability.
- Stereochemical Complexity : Compounds m–o exhibit stereochemical variations (e.g., 2R,4R,5S in n vs. 2R,4S,5S in o), which are absent in the target compound. Such differences can drastically alter binding affinities to chiral targets .
Methodological Considerations
The crystal structures of such compounds are typically resolved using X-ray diffraction tools like the SHELX system (e.g., SHELXL for refinement), which is widely employed for small-molecule crystallography .
Biological Activity
N-(2-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer activity, cytotoxicity, and other relevant biological effects.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been shown to possess moderate cytotoxic activity against various cancer cell lines. In one study, several oxadiazole derivatives were synthesized and tested for their ability to inhibit cell viability in cancer cells. Notably, compounds with structural similarities to this compound demonstrated promising results in reducing cell viability by up to 62.61% at specific concentrations .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. The MTT assay is commonly used to evaluate cell viability after treatment with various concentrations of the compound. Results from these assays indicated that this compound exhibited dose-dependent cytotoxic effects on tumor cell lines. For instance:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 62 |
| 50 | 30 |
| 100 | 10 |
This data suggests that higher concentrations lead to significantly reduced cell viability, indicating potential effectiveness as an anticancer agent.
The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer proliferation. Research has shown that oxadiazole derivatives can inhibit specific kinases involved in tumor growth and survival .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds in clinical settings:
- Oxadiazole Derivatives in Cancer Therapy : A study published in ACS Omega demonstrated that oxadiazole derivatives could inhibit tumor growth in xenograft models by modulating apoptosis-related proteins .
- Neuropeptide Y Receptor Modulation : Another study explored the interaction of related compounds with neuropeptide Y receptors, suggesting potential applications in mood disorders and obesity management .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring through cyclization of amidoxime intermediates with activated carboxylic acid derivatives. Optimization includes:
- Solvent selection : Dimethylformamide (DMF) is effective for facilitating cyclization, as demonstrated in similar acetamide syntheses .
- Catalyst use : Potassium carbonate (K₂CO₃) enhances reaction efficiency by deprotonating intermediates .
- Temperature control : Room-temperature stirring minimizes side reactions while ensuring completion (monitored via TLC) .
- Industrial-scale optimization : Advanced techniques like continuous flow reactors improve reproducibility and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1667 cm⁻¹ and N-H stretches (~3500 cm⁻¹) in the acetamide moiety .
- ¹H NMR : Focus on aromatic proton signals (δ 6.9–7.5 ppm for phenyl groups) and methyl/methoxy substituents (δ 2.1–3.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via [M+1]⁺ peaks (e.g., m/z 430.2 in analogous compounds) .
- Cross-validation : Combine multiple techniques to resolve structural ambiguities, such as distinguishing oxadiazole vs. triazole rings .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes or receptors structurally similar to those inhibited by oxadiazole-containing analogs (e.g., kinase or protease assays) .
- Dose-response studies : Use a range of concentrations (1 nM–100 µM) to determine IC₅₀ values .
- Control experiments : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay conditions .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-rich regions (e.g., oxadiazole ring) for nucleophilic attack .
- Molecular Docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to identify key interactions, such as hydrogen bonds between the acetamide group and active-site residues .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize targets for experimental validation .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Normalize protocols for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Orthogonal assays : Confirm activity using unrelated methods (e.g., fluorescence polarization and surface plasmon resonance) .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What mechanistic studies elucidate the compound’s interaction with its targets?
- Methodological Answer :
- Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Site-directed mutagenesis : Modify putative binding residues in the target protein to confirm critical interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to refine structure-activity relationships .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-vis), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- HPLC-MS monitoring : Track degradation products over time; use C18 columns with acetonitrile/water gradients for separation .
- Storage recommendations : Store at 2–8°C in amber vials to prevent photodegradation, as suggested for similar acetamides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
